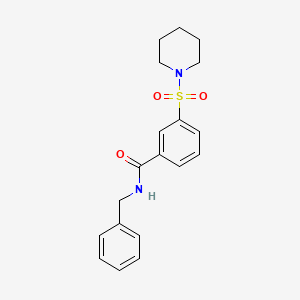

N-benzyl-3-piperidin-1-ylsulfonylbenzamide

Description

Contextualization within Sulfonylbenzamide and Piperidine (B6355638) Chemical Classes

The chemical architecture of N-benzyl-3-piperidin-1-ylsulfonylbenzamide is a composite of two prominent chemical classes: sulfonylbenzamides and piperidines.

The sulfonylbenzamide group is a well-established pharmacophore in drug discovery. It consists of a sulfonamide group (R-SO₂-NR'R") linked to a benzamide (B126) moiety (a benzene (B151609) ring attached to an amide group, -C(=O)NH₂). Sulfonamides themselves are a cornerstone of medicinal chemistry, famously including the sulfa class of antibiotics that revolutionized the treatment of bacterial infections. mdpi.comnih.gov The incorporation of a benzamide group can influence the molecule's pharmacokinetic and pharmacodynamic properties, including its ability to cross cell membranes and interact with biological targets.

The piperidine moiety is a saturated six-membered heterocycle containing one nitrogen atom. ijnrd.org It is one of the most prevalent nitrogen-containing ring systems found in pharmaceuticals approved by the U.S. FDA. mdpi.com The piperidine ring is a versatile scaffold that can be readily functionalized to modulate a compound's properties, such as its basicity, lipophilicity, and ability to form hydrogen bonds. encyclopedia.pub Its presence in a wide array of drugs, from antipsychotics to analgesics, underscores its significance in medicinal chemistry. encyclopedia.pub

Overview of Structural Features and Pharmacophoric Significance

The key structural features of this compound contribute to its potential as a pharmacologically active agent. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

The molecule can be deconstructed into several key components:

N-benzyl group: The benzyl (B1604629) group (a benzene ring attached to a CH₂ group) adds a significant lipophilic character to the molecule, which can be crucial for its interaction with hydrophobic pockets in proteins.

Piperidine ring: This saturated heterocycle provides a flexible yet defined three-dimensional structure. The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor and its conformational flexibility allows it to adapt to the shape of a binding site.

Terminal benzamide: The benzamide group provides another site for hydrogen bonding and potential π-π stacking interactions with aromatic residues in a protein target.

The combination of these features creates a molecule with a distinct three-dimensional shape and a distribution of polar and non-polar regions, which are critical for its recognition by and interaction with biological macromolecules.

Historical Perspective on Related Chemical Entities in Research

The sulfonamide functional group has a rich history in medicine, dating back to the discovery of Prontosil, the first commercially available antibacterial sulfonamide, in the 1930s. This discovery ushered in the era of chemotherapy and saved countless lives. Since then, sulfonamide-containing drugs have been developed for a wide range of therapeutic areas, including diuretics, anticonvulsants, and anti-inflammatory agents. mdpi.com

Piperidine derivatives have an equally impressive track record in drug discovery. The piperidine scaffold is a key component of numerous blockbuster drugs, including the antipsychotic haloperidol, the opioid analgesic fentanyl, and the antihistamine loratadine. The versatility of the piperidine ring allows for fine-tuning of a drug's properties to achieve desired therapeutic effects. encyclopedia.pub

The combination of sulfonamide and piperidine moieties in a single molecule has been explored in various research contexts. For instance, sulfonamide derivatives incorporating a piperidine ring have been investigated as potential antibacterial agents. mdpi.comnih.gov

Current Research Landscape and Unexplored Avenues for this compound

The current research landscape for this compound itself appears to be largely unexplored. The absence of this specific compound in major chemical and biological databases suggests that it is a novel chemical entity. This presents a unique opportunity for researchers to synthesize and characterize this molecule and to investigate its potential biological activities.

Based on the known activities of its constituent chemical classes, several avenues of research could be pursued:

Enzyme Inhibition: Given the prevalence of sulfonamides and piperidines in enzyme inhibitors, this compound could be screened against a variety of enzymes, such as kinases, proteases, or carbonic anhydrases.

Antimicrobial Activity: The historical success of sulfonamides as antibacterial agents suggests that this compound could be evaluated for its activity against various bacterial and fungal strains. mdpi.comnih.gov

Anticancer Activity: Many anticancer agents contain piperidine and benzamide moieties. The potential of this compound to inhibit cancer cell proliferation could be investigated. researchgate.netresearchgate.net

Neurological Activity: The presence of the N-benzyl and piperidine groups, which are found in many centrally acting drugs, suggests that this compound could be explored for its effects on the central nervous system. acs.org

The synthesis of a library of analogs of this compound, with variations in the substitution patterns on the aromatic rings and modifications of the piperidine and benzamide moieties, would be a logical next step in exploring the structure-activity relationships of this novel chemical scaffold.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c22-19(20-15-16-8-3-1-4-9-16)17-10-7-11-18(14-17)25(23,24)21-12-5-2-6-13-21/h1,3-4,7-11,14H,2,5-6,12-13,15H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXYZIGXQZJYPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401332286 | |

| Record name | N-benzyl-3-piperidin-1-ylsulfonylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49726514 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

300667-25-8 | |

| Record name | N-benzyl-3-piperidin-1-ylsulfonylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Benzyl 3 Piperidin 1 Ylsulfonylbenzamide and Its Analogues

Established Synthetic Routes to the N-benzyl-3-piperidin-1-ylsulfonylbenzamide Scaffold

The construction of the this compound core structure is typically achieved through a convergent synthesis that joins three primary building blocks: a 3-sulfonyl-substituted benzoic acid core, piperidine (B6355638), and benzylamine (B48309). The most established route involves a two-step sequence beginning with the formation of the sulfonamide bond, followed by the creation of the amide linkage.

The synthesis commences from 3-(chlorosulfonyl)benzoic acid. In the first step, this precursor undergoes a nucleophilic substitution reaction with piperidine. The greater reactivity of the sulfonyl chloride group compared to the carboxylic acid allows for a chemoselective reaction, where piperidine selectively attacks the sulfonyl chloride to form 3-(piperidin-1-ylsulfonyl)benzoic acid researchgate.net. The final step is an amide coupling reaction between the newly formed 3-(piperidin-1-ylsulfonyl)benzoic acid and benzylamine to yield the title compound.

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the amide coupling step is highly dependent on the choice of reagents and reaction conditions. To form the amide bond, the carboxylic acid group of 3-(piperidin-1-ylsulfonyl)benzoic acid must be activated. A classic method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (B109758) (DCM) nih.gov. The resulting acyl chloride is then treated with benzylamine, typically in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct nih.govresearchgate.net.

Modern advancements in peptide chemistry have provided a host of milder and more efficient coupling reagents that circumvent the need for harsh acyl chloride formation. Carbodiimide-based reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) nih.govresearchgate.netresearchgate.net. These reagents facilitate the direct coupling of the carboxylic acid and amine in a one-pot procedure, minimizing side reactions and often improving yields nih.govresearchgate.net. The choice of solvent is also critical, with aprotic polar solvents like N,N-dimethylformamide (DMF) being common growingscience.com.

Catalytic Approaches in Synthesis

In pursuit of more atom-economical and environmentally benign processes, catalytic methods for both sulfonamide and amide bond formation have been explored. For the sulfonamide linkage, transition-metal-catalyzed cross-coupling reactions represent a powerful alternative to the classical sulfonyl chloride-amine reaction.

More significantly, catalytic strategies for direct amide formation from carboxylic acids and amines are of high interest as they avoid the use of stoichiometric activating agents, which generate significant waste nih.gov. Ruthenium catalysts, for instance, have been shown to facilitate amide synthesis from carboxylic acids and amines by activating the acid via in situ formation of a vinyl ester intermediate using acetylenes nih.gov. Another innovative approach involves the silver-catalyzed sulfonamidation of benzylic C(sp³)–H bonds, which directly couples a benzyl (B1604629) group with a sulfonamide, representing a highly efficient, though mechanistically different, route to similar scaffolds researchgate.netresearchgate.net. Copper-catalyzed reactions have also been developed for the synthesis of related chiral benzylamines from N-sulfonyl aldimines nih.gov. While not yet standard for this specific molecule, these catalytic methods represent the frontier in the synthesis of N-benzyl-sulfonylbenzamide structures.

Chemoselective Strategies for Functional Group Transformations

The synthesis of this compound inherently relies on chemoselectivity. As mentioned, the sulfonyl chloride group of the starting material is significantly more electrophilic than the carboxylic acid, allowing piperidine to react selectively at the sulfur center without the need for a protecting group on the carboxylate.

When synthesizing more complex analogues with additional reactive functional groups on either the benzylamine or piperidine fragments, protecting group strategies become essential. For instance, if the benzylamine precursor contains a hydroxyl or a second amino group, it must be temporarily masked to prevent unwanted side reactions during the amide coupling step. The choice of protecting group must be orthogonal to the coupling conditions, meaning it can be removed later without affecting the newly formed amide or the stable sulfonamide bond. For example, a Boc (tert-butyloxycarbonyl) group is commonly used to protect an amine, as it is stable to many coupling conditions but easily removed with acid.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

To investigate the structure-activity relationship (SAR), analogues of the lead compound are systematically synthesized and evaluated. Modifications are typically made to the three main components of the molecule: the benzamide (B126) moiety, the piperidine ring, and the N-benzyl group.

Modifications on the Benzamide Moiety

The central benzamide and the attached N-benzyl group are critical regions for SAR exploration. Substituents are often introduced onto the benzyl ring to probe steric and electronic requirements within the target's binding site. A wide array of N-benzyl phenethylamine (B48288) analogues have been prepared to study the effects of these substitutions on receptor affinity and functional activity nih.gov.

Another strategy involves replacing the entire N-benzyl group with other substituted aryl or heteroaryl moieties. For example, an analogue where the benzylamine is replaced with 3-methoxyaniline has been reported, yielding N-(3-methoxyphenyl)-3-(piperidin-1-ylsulfonyl)benzamide nih.gov. Such modifications can drastically alter the compound's electronic distribution and three-dimensional shape.

| Modification Strategy | Example Modification | Potential Impact |

| Benzyl Ring Substitution | Introduction of -Cl, -F, -CF₃, or -OCH₃ groups at various positions nih.govresearchgate.net. | Probes electronic and steric tolerance in the binding pocket. |

| N-Aryl Variation | Replacement of N-benzyl with N-(3-methoxyphenyl) nih.gov. | Explores different hydrophobic and hydrogen-bonding interactions. |

| Linker Modification | Altering the methylene (B1212753) (-CH₂-) linker between the nitrogen and the phenyl ring. | Investigates the importance of linker length and flexibility. |

Derivatization of the Piperidine Ring

A more fundamental modification involves replacing the piperidine ring with other cyclic amines to assess the impact of ring size and the presence of other heteroatoms. Comparing piperidine and piperazine (B1678402) analogues, for instance, can reveal the importance of the basic nitrogen within the ring system for biological activity nih.gov. Studies on related sulfonamides bearing a piperidine nucleus have shown that further substitution on the sulfonamide nitrogen can also significantly impact biological activity researchgate.net.

| Modification Strategy | Example Modification | Potential Impact |

| Ring Substitution | Introduction of alkyl or functional groups at positions 2, 3, or 4 of the piperidine. | Alters the ring's conformation and steric profile. |

| Ring Variation | Replacement of piperidine with morpholine, pyrrolidine, or piperazine nih.gov. | Modifies the molecule's polarity, basicity, and hydrogen bonding capacity. |

| N-Substitution | Alkylation or acylation of the piperidine nitrogen (in precursor molecules). | Explores interactions in the hydrophobic pocket adjacent to the catalytic site nih.gov. |

| Positional Isomerism | Moving the piperidine attachment point on the benzoyl ring (e.g., from position 3 to 4). | Assesses the required spatial orientation of the piperidine sulfonyl group. |

Alterations of the Sulfonyl Linker

The sulfonyl linker is a critical component of the this compound scaffold, influencing the molecule's spatial orientation and physicochemical properties. Advanced synthetic strategies have explored modifications of this linker to modulate biological activity and pharmacokinetic profiles. These alterations range from substituting the core sulfuryl group to functionalizing adjacent atoms.

A prominent area of development involves Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, which allows for the creation of diverse and highly stable linkers. oup.com The conventional sulfonyl chloride precursor can be converted to a sulfonyl fluoride (-SO₂F). This transformation is significant as the S-F bond exhibits distinct reactivity and stability compared to the S-Cl bond, enabling different coupling strategies. oup.com Furthermore, mono-aza analogs of sulfonyl fluorides have been developed, introducing a nitrogen atom adjacent to the sulfuryl group. This addition serves as a new site for molecular modification, thereby tuning the chemical properties of the linker. oup.com

Another approach involves the functionalization of the linker itself, for instance, by introducing substituents on an ethylenic linker between two core moieties in related benzamide derivatives. mdpi.com Such modifications can lead to the generation of new stereogenic centers, which necessitates the separation and evaluation of different isomers, such as erythro and threo forms. mdpi.com This strategy highlights how subtle changes to the linker can dramatically alter the three-dimensional structure of the molecule. mdpi.com In some cases, a de novo synthesis approach is preferred for creating derivatives, especially when modifications are needed on a specific part of the molecule, like a linker, to avoid issues with ring instability under certain reaction conditions. rsc.org

Strategies from other fields, such as the development of antibody-drug conjugates, have led to innovative linker technologies that could be adapted for this class of compounds. For example, the incorporation of a meta-amide p-aminobenzyl carbamate (B1207046) (MA-PABC) group has been shown to significantly improve the stability of linkers in biological media. researchgate.net While applied in a different context, such advanced linker designs offer potential blueprints for creating more robust analogues of this compound.

Table 1: Synthetic Strategies for Sulfonyl Linker Modification

| Modification Strategy | Description | Key Synthetic Method | Reference |

|---|---|---|---|

| Sulfonyl Fluoride Formation | Replacement of the chlorine in a sulfonyl chloride with fluorine to create a more stable but reactive handle for SuFEx click chemistry. | Bi-catalyzed one-step assembly from sulfonic salts or deaminochlorination of sulfonamides. oup.com | oup.com |

| Aza-Sulfonyl Analogues | Introduction of a nitrogen atom adjacent to the sulfuryl group, creating an additional site for chemical modification. | Utilizes SuFEx chemistry with nitrogen-containing precursors. oup.com | oup.com |

| Linker Functionalization | Addition of substituents (e.g., -OH) onto the linker connecting the main pharmacophoric features. | Lengthening of a methylenoxy to an ethylenoxy linker, followed by substitution. mdpi.com | mdpi.com |

| De Novo Synthesis | Building the molecule from scratch with a pre-modified linker building block to avoid late-stage modification challenges. | Amide coupling of a modified carboxylic acid with the amine component. rsc.org | rsc.org |

Stereochemical Considerations in Analogue Synthesis

Studies on related N-benzylpiperidone precursors consistently show that the piperidine ring adopts a stable chair conformation. researchgate.netresearchgate.net In this conformation, bulky substituents at the 2-, 3-, 5-, and 6-positions, as well as the N-benzyl group, preferentially occupy equatorial positions to minimize steric hindrance. researchgate.net This stereochemical arrangement is generally retained even after N-benzylation of the piperidone precursor. researchgate.netresearchgate.net The unambiguous confirmation of this stereochemistry has been established through single-crystal X-ray diffraction analysis of related compounds. researchgate.netresearchgate.net

The introduction of functional groups on the linker or other parts of the scaffold can create new stereocenters. For example, modifying a linker can produce diastereomeric pairs (e.g., erythro and threo isomers), which may exhibit different biological activities and must be separated and characterized individually. mdpi.com

Furthermore, enantioselective modification of the sulfonamide group itself is an advanced strategy for creating chiral analogues. Carbene-catalyzed reactions have been developed for the highly enantioselective modification of sulfonamides under mild conditions. rsc.org These methods demonstrate high chemoselectivity, allowing for the modification of a specific sulfonamide even in the presence of other amine groups. rsc.org Theoretical calculations, such as Density Functional Theory (DFT), suggest that these reactions are often assisted by non-covalent interactions, like cation-π interactions, which are crucial for controlling the enantioselectivity. rsc.org

Table 2: Key Stereochemical Aspects in Analogue Synthesis

| Stereochemical Feature | Description | Analytical Method | Reference |

|---|---|---|---|

| Piperidine Ring Conformation | Adopts a chair conformation with substituents in equatorial orientations to maintain stability. | 1H NMR spectroscopy (vicinal couplings) and single-crystal X-ray diffraction. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Diastereomer Formation | Modification of linkers or side chains can introduce new chiral centers, leading to diastereomers. | Chromatographic separation followed by individual spectroscopic characterization. mdpi.com | mdpi.com |

| Enantioselective Sulfonamide Modification | Asymmetric synthesis at the sulfonamide nitrogen to produce specific enantiomers. | Carbene-catalyzed reactions with chiral catalysts. rsc.org | rsc.org |

Principles of Sustainable Synthesis Applied to this compound

The application of green chemistry principles to the synthesis of sulfonamides, including this compound, is an area of increasing importance, aiming to reduce environmental impact and improve economic feasibility. rsc.orgtandfonline.com These sustainable approaches focus on minimizing solvent use, employing less toxic reagents, and designing more efficient reaction pathways.

One of the most innovative green methods is mechanosynthesis, which involves conducting reactions in a ball mill without the need for solvents. rsc.org A one-pot, two-step mechanochemical procedure has been developed for sulfonamide synthesis, starting from disulfides. This process uses solid sodium hypochlorite (B82951) for an oxidation-chlorination sequence, followed by amination. The methodology is notable for being metal-free and having a simple, environmentally conscious purification process. rsc.org

Aqueous synthesis represents another significant advancement. A facile and environmentally benign method for synthesizing sulfonamides has been described that uses water as the solvent. rsc.org This approach uses equimolar amounts of the amine and arylsulfonyl chloride, eliminating the need for organic bases. Product isolation is simplified to filtration after pH adjustment, yielding products of high purity without extensive purification. rsc.org

Catalytic innovations also contribute to sustainable synthesis. A novel method utilizes a magnetite-immobilized nano-Ru catalyst for the direct coupling of sulfonamides and alcohols. acs.org This heterogeneous catalyst facilitates a domino dehydrogenation-condensation-hydrogenation sequence, producing only water as a byproduct. The magnetic nature of the catalyst allows for its easy separation and reuse, enhancing the sustainability of the process. acs.org These methods avoid the use of hazardous reagents like thionyl chloride and toxic solvents such as dimethylformamide, which are common in traditional sulfonamide syntheses. researchgate.net

Table 3: Sustainable Synthetic Methods for Sulfonamides

| Sustainable Method | Key Principles and Reagents | Advantages | Reference |

|---|---|---|---|

| Mechanosynthesis | Solvent-free reaction in a ball mill; uses solid sodium hypochlorite (NaOCl·5H₂O). | Metal-free, avoids organic solvents, cost-effective, simple work-up. rsc.org | rsc.org |

| Aqueous Synthesis | Uses water as the reaction medium; dynamic pH control. | Environmentally benign, omits organic bases, simple filtration for product isolation. rsc.org | rsc.org |

| Heterogeneous Catalysis | Magnetic nano-Ru/Fe₃O₄ catalyst for coupling sulfonamides and alcohols. | High selectivity, water as the only byproduct, catalyst is easily isolated and reusable. acs.org | acs.org |

Comprehensive Structure Activity Relationship Sar Studies of N Benzyl 3 Piperidin 1 Ylsulfonylbenzamide

Positional Scanning and Substituent Effects on Biological Activity

The biological activity of N-benzyl-3-piperidin-1-ylsulfonylbenzamide is intricately linked to the nature and position of substituents on its three primary structural components: the N-benzyl group, the central benzamide (B126) ring, and the piperidine (B6355638) moiety. SAR studies on analogous compounds have demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity.

The N-benzyl group plays a crucial role in the interaction of the molecule with its biological targets. The aromatic ring of this group often engages in hydrophobic and van der Waals interactions within the binding pocket of a receptor or enzyme. The substitution pattern on this benzyl (B1604629) ring is a key determinant of activity. For instance, in related N-benzyl piperidine series, the introduction of substituents at the ortho and meta positions of the benzyl ring has been shown to modulate affinity and selectivity for various transporters. researchgate.net One study on N-benzyl piperidine derivatives as cholinesterase inhibitors revealed that specific substitutions on the benzyl ring were critical for potent inhibition. nih.gov

The central benzamide scaffold acts as a rigid core, orienting the other functional groups in a specific spatial arrangement. The position of the piperidin-1-ylsulfonyl group on this ring is critical. The meta-substitution pattern, as seen in this compound, is often optimal for placing the sulfonyl and piperidine groups in favorable positions for interaction with the target protein. Modifications to the benzamide ring itself, such as the introduction of electron-donating or electron-withdrawing groups, can influence the electronic properties of the entire molecule, affecting its binding affinity. In analogous benzoylpiperidine inhibitors of tyrosinase, substitutions on the benzoyl ring significantly impacted inhibitory potency. nih.gov

To illustrate the impact of substitutions, the following data table, based on findings for analogous N-benzyl piperidine and benzoylpiperidine structures, demonstrates how modifications can influence biological activity.

| Compound Analogue | Substitution on Benzyl Ring | Substitution on Benzamide/Benzoyl Ring | Relative Biological Activity |

| Analogue A | Unsubstituted | 4-Hydroxy | Moderate |

| Analogue B | 2-Trifluoromethyl | Unsubstituted | Increased |

| Analogue C | 4-Fluoro | Unsubstituted | Variable |

| Analogue D | Unsubstituted | 3,4-Dihydroxy | Potent |

This table is a representative illustration of SAR principles derived from related compound series and does not represent actual data for this compound.

Conformational Analysis and Bioactive Conformation Elucidation

Computational modeling techniques, such as molecular dynamics simulations, are often employed to explore the conformational landscape of such molecules. nih.gov These studies can help identify low-energy, stable conformations that are likely to be present in a biological system. The bioactive conformation, the specific shape the molecule adopts when bound to its target, is of particular interest. This is often elucidated through techniques like X-ray crystallography of the ligand-protein complex or through pharmacophore modeling based on a series of active analogues.

Impact of Scaffold Rigidity and Flexibility on Target Interaction

The balance between rigidity and flexibility in the this compound scaffold is a critical factor governing its interaction with biological targets. A degree of flexibility is often necessary for a molecule to adopt the optimal conformation required for binding within a protein's active site. The rotatable bonds in the linker between the benzyl group and the piperidine, as well as the sulfonamide linkage, provide this necessary conformational freedom.

However, excessive flexibility can be detrimental. A highly flexible molecule has a higher entropic penalty upon binding, as it loses more conformational freedom. This can lead to weaker binding affinity. Therefore, a common strategy in medicinal chemistry is to introduce elements of rigidity into a flexible scaffold once the bioactive conformation is known. This can be achieved by incorporating cyclic structures or double bonds to restrict rotation.

For the this compound scaffold, the central benzamide ring and the piperidine ring already provide a degree of rigidity. Further rigidification, for instance, by creating a cyclic structure that includes the benzyl group, could potentially lock the molecule in its bioactive conformation, leading to a more potent compound. SAR studies on related N-benzyl piperidine derivatives often explore the effects of such rigidification strategies. researchgate.net The optimal level of rigidity is target-dependent; some binding sites may accommodate more flexible ligands, while others require a more pre-defined shape for effective binding.

Identification of Key Pharmacophoric Elements within the this compound Structure

A pharmacophore is an abstract description of the key molecular features that are necessary for a molecule to exert a specific biological activity. The identification of the pharmacophore of this compound is essential for designing new, potentially more potent analogues and for virtual screening of compound libraries to find new hits.

Based on the analysis of its structure and SAR data from related compounds, the key pharmacophoric elements of this compound can be identified as:

A Hydrogen Bond Acceptor: The sulfonyl group is a strong hydrogen bond acceptor and is likely to form a crucial hydrogen bond with a donor group in the active site of the target protein. researchgate.net

A Hydrophobic Aromatic Region: The N-benzyl group provides a key hydrophobic region that can engage in van der Waals or pi-stacking interactions with hydrophobic residues in the binding pocket. The substitution pattern on this ring can fine-tune these interactions. nih.gov

A Second Aromatic Feature: The central benzamide ring also contributes to the hydrophobic character of the molecule and acts as a scaffold to correctly position the other pharmacophoric elements.

A Basic Nitrogen Atom: The nitrogen atom of the piperidine ring is basic and, depending on the pH of the environment, can be protonated. This positive charge can form an ionic interaction or a strong hydrogen bond with an acidic residue in the target protein, a common feature in many receptor ligands.

A Defined 3D Arrangement: The relative spatial orientation of these features is critical for activity. The meta-substitution pattern on the benzamide ring and the conformational preferences of the linkers dictate this three-dimensional arrangement.

Pharmacophore models for N-benzyl benzamide derivatives and other piperidine-containing inhibitors have been developed using computational methods. nih.govnih.gov These models serve as valuable tools in the drug discovery process, guiding the design of new molecules with improved biological profiles.

Mechanistic Investigations and Molecular Target Identification of N Benzyl 3 Piperidin 1 Ylsulfonylbenzamide

Elucidation of Specific Protein-Ligand Interactions

There is currently no available research detailing the specific protein-ligand interactions of N-benzyl-3-piperidin-1-ylsulfonylbenzamide. Therefore, the following subsections, which are based on the requested outline, cannot be populated with information directly pertaining to this compound.

Studies on IN-LEDGF/p75 Interaction Inhibition

No studies have been published that investigate the effect of this compound on the interaction between integrase (IN) and Lens Epithelium-Derived Growth Factor (LEDGF/p75).

Investigations into VEGFR-2 Inhibitory Mechanisms

There are no available studies that have examined the potential for this compound to act as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Exploration of Other Potential Enzyme or Receptor Targets

No research has been identified that explores the interaction of this compound with other enzymes or receptors.

Cellular Pathways and Biological Processes Modulation

Due to the lack of research on this specific compound, its effects on cellular pathways and biological processes have not been documented.

Cell Cycle Progression Analysis

There are no studies available that have analyzed the impact of this compound on cell cycle progression.

Induction of Apoptotic Pathways and Associated Markers

Investigations into the N-substituted benzamide (B126) declopramide (B1670142) (3CPA) reveal a distinct mechanism for inducing programmed cell death, or apoptosis, in cancer cell lines. nih.gov The primary pathway implicated is the intrinsic, or mitochondrial, pathway of apoptosis. This is evidenced by the compound's ability to induce the release of cytochrome c from the mitochondria into the cytosol in treated cells. nih.govresearchgate.net

The release of cytochrome c is a critical event that initiates a cascade of enzymatic activity. In this case, it leads to the activation of caspase-9, which is identified as the key initiator caspase in the apoptotic process induced by these benzamides. nih.govnih.gov The activation of caspase-9 subsequently triggers downstream executioner caspases, leading to the systematic dismantling of the cell.

Further evidence for the involvement of the intrinsic pathway comes from experiments with cells overexpressing Bcl-2, an anti-apoptotic protein that functions to prevent mitochondrial pore formation and cytochrome c release. Overexpression of Bcl-2 was shown to inhibit declopramide-induced apoptosis, confirming the central role of mitochondrial regulation in the compound's mechanism. nih.govnih.gov Interestingly, the induction of apoptosis by this class of compounds appears to be independent of the tumor suppressor protein p53. nih.govresearchgate.net

Table 1: Key Markers in N-Substituted Benzamide-Induced Apoptosis

| Marker | Observation | Implication |

|---|---|---|

| Cytochrome c | Release from mitochondria into the cytosol. nih.govresearchgate.net | Activation of the intrinsic apoptotic pathway. |

| Caspase-9 | Activation (processing of pro-caspase-9). nih.govresearchgate.net | Key initiator caspase in the induced pathway. |

| Caspase-8 | Minimal involvement in the apoptotic process. nih.gov | Pathway is largely independent of extrinsic death receptor signaling. |

| Bcl-2 | Overexpression inhibits apoptosis. nih.govnih.gov | Confirms the mitochondrial pathway's central role. |

| p53 | Apoptosis occurs even in p53-deficient cells. nih.govresearchgate.net | The mechanism is not dependent on p53 activation. |

| Annexin V | Increased binding to treated cells. researchgate.net | Indicates externalization of phosphatidylserine, a hallmark of apoptosis. |

Modulation of Immune Responses and Cytokine Secretion

In addition to their pro-apoptotic effects, N-substituted benzamides such as declopramide have demonstrated immunomodulatory activities. Research has indicated that these compounds can exert anti-inflammatory effects by inhibiting the activity of Nuclear Factor-kappa B (NF-κB). NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. Its inhibition can lead to a dampened inflammatory state.

Consistent with the inhibition of the NF-κB pathway, these compounds have also been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α). nih.gov TNF-α is a potent pro-inflammatory cytokine that plays a central role in systemic inflammation. By reducing its production, N-substituted benzamides may help to modulate the immune environment.

Effects on Cellular Proliferation and Viability

The primary effect of N-substituted benzamides on cancer cells is the reduction of viability through the induction of apoptosis, as detailed previously. nih.gov However, a distinct and preceding event is a significant alteration of the cell cycle. nih.govnih.gov

Studies using the lead compound declopramide showed a pronounced block of the cell cycle in the G2/M phase in both murine and human cancer cell lines. nih.gov This cell cycle arrest prevents cells from proceeding through mitosis and is a critical event that occurs prior to the onset of apoptosis. nih.govnih.gov This effect was observed to be independent of caspase activity and the anti-apoptotic protein Bcl-2, indicating it is an upstream event in the compound's mechanism of action. nih.govresearchgate.net

Table 2: Effects of Declopramide (3CPA) on Cell Lines

| Cell Line | Effect | Concentration | Time |

|---|---|---|---|

| 70Z/3 (murine pre-B cell) | G2/M Phase Arrest | 500 µM | 6-18 hours |

| Apoptosis Induction | >250 µM | 24 hours | |

| HL-60 (human promyelocytic leukemia) | G2/M Phase Arrest | 500 µM | 24 hours |

Computational Chemistry and in Silico Approaches in N Benzyl 3 Piperidin 1 Ylsulfonylbenzamide Research

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-benzyl-3-piperidin-1-ylsulfonylbenzamide, molecular docking would be employed to predict its binding mode within the active site of a biological target, such as an enzyme or a receptor. This method is crucial for understanding the structural basis of its potential biological activity.

The process involves the use of scoring functions to estimate the binding affinity between the ligand (this compound) and the target protein. The results of molecular docking simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. For instance, in studies of related benzamide (B126) derivatives, molecular docking has been instrumental in identifying critical amino acid residues involved in binding. vensel.orgnih.gov The insights gained from these simulations can guide the rational design of more potent and selective analogues.

A typical output from a molecular docking study would include the predicted binding energy and a visual representation of the binding pose. For example, a study on benzamide derivatives as glucokinase activators showed interactions with residues like ARG63 and TYR214. nih.gov Similarly, for this compound, docking studies would aim to identify such crucial interactions within a target's binding pocket.

Table 1: Representative Data from Molecular Docking of Benzamide Derivatives

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| Benzamide Derivatives | Glucokinase | ARG63, THR65, TYR214 | -11.17 |

| Benzamide Derivatives | CYP1B1 | Not specified | Not specified |

| Pyridine-thiourea Derivatives | S. aureus receptor | Not specified | Favorable docking scores |

Note: This table presents representative data from studies on benzamide derivatives to illustrate the outputs of molecular docking simulations. Specific data for this compound is not publicly available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For this compound, QSAR studies would be invaluable in predicting its activity based on its physicochemical properties and structural features, known as molecular descriptors.

The development of a QSAR model involves a series of steps, including the compilation of a dataset of compounds with known activities, the calculation of molecular descriptors for each compound, the establishment of a mathematical relationship between the descriptors and the activity, and rigorous validation of the model. medwinpublishers.com Descriptors can encompass a wide range of properties, including electronic, steric, hydrophobic, and topological features.

For sulfonylbenzamide-containing compounds, QSAR models have been successfully applied to predict their inhibitory activities against various targets. qub.ac.ukjbclinpharm.org These models can identify the key structural motifs that contribute positively or negatively to the biological activity, thereby guiding the design of new analogues with enhanced potency. For example, a QSAR study on aryl sulfonamide derivatives identified that the steric effect of substituents on the chiral carbon atom is crucial for inhibitory activity. qub.ac.uk

Molecular Dynamics Simulations to Understand Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations are powerful computational tools that allow researchers to study the conformational changes and flexibility of both the ligand and the target protein upon binding.

For this compound, MD simulations would be performed on the docked complex to assess its stability and to analyze the dynamic behavior of the interactions observed in the docking pose. These simulations can reveal important information about the residence time of the ligand in the binding pocket, the role of water molecules in mediating interactions, and the conformational rearrangements that may occur upon binding. nih.gov

The outputs of an MD simulation are trajectories that describe the positions, velocities, and energies of all atoms in the system as a function of time. Analysis of these trajectories can provide insights into the stability of the complex, as indicated by parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions. researchgate.net

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Significance for this compound Research |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the ligand-protein complex. A stable RMSD suggests a stable binding mode. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average positions. | Highlights flexible regions of the protein that may be involved in ligand binding and conformational changes. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Provides a dynamic view of key interactions and their stability. |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to the solvent. | Changes in SASA upon binding can indicate how the ligand is buried within the protein's binding site. |

Note: This table describes the general parameters used in MD simulations and their relevance to the study of a compound like this compound.

Virtual Screening Strategies for Identification of Novel Scaffolds and Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. jst.go.jp When applied to this compound, virtual screening can be used to identify novel scaffolds with similar predicted activity or to find analogues with improved properties.

There are two main types of virtual screening: ligand-based and structure-based. Ligand-based virtual screening uses the structure of a known active compound, such as this compound, as a template to search for other molecules with similar properties. Structure-based virtual screening, on the other hand, uses the three-dimensional structure of the target protein to dock a library of compounds and select those with the best predicted binding affinity. nih.gov

Pharmacophore modeling, a ligand-based approach, can be particularly useful. A pharmacophore model defines the essential spatial arrangement of chemical features that a molecule must possess to be active at a particular target. Such a model can be generated based on the structure of this compound and then used to screen large compound databases for new potential hits. nih.gov

In Silico Prediction of ADME Properties for Research Optimization

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success in clinical trials. In silico ADME prediction models are widely used to assess these properties early in the drug discovery process, allowing for the optimization of lead compounds and the early deselection of those with unfavorable profiles. researchgate.net

For this compound, a range of ADME properties can be predicted using various computational tools. These predictions are based on the compound's structure and physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area. numberanalytics.com

Table 3: Commonly Predicted In Silico ADME Properties

| ADME Property | Description | Importance in Drug Development |

| A bsorption | Prediction of oral bioavailability and intestinal absorption. | Determines how well the compound is absorbed into the bloodstream after oral administration. |

| D istribution | Prediction of blood-brain barrier penetration and plasma protein binding. | Influences where the compound goes in the body and its availability to reach the target site. |

| M etabolism | Prediction of interactions with cytochrome P450 (CYP) enzymes. | Indicates the potential for drug-drug interactions and how the compound is broken down in the body. |

| E xcretion | Prediction of the route and rate of elimination from the body. | Affects the dosing frequency and potential for accumulation. |

Note: This table outlines key ADME properties that would be predicted for a compound like this compound to guide its development.

By leveraging these computational approaches, researchers can gain a comprehensive understanding of the potential of this compound as a therapeutic agent, guiding its further development and optimization in a time- and resource-efficient manner.

Preclinical Biological and Pharmacological Evaluation of N Benzyl 3 Piperidin 1 Ylsulfonylbenzamide

In Vitro Biological Activity Profiling

No specific data was found regarding the in vitro biological activity of N-benzyl-3-piperidin-1-ylsulfonylbenzamide.

Enzyme and Receptor Binding Assays

There is no available information from enzyme or receptor binding assays for this compound.

Biochemical Cascade Investigations

No studies detailing investigations into the effects of this compound on biochemical cascades have been identified.

Ex Vivo Tissue and Organotypic Slice Studies

There is no available data from ex vivo tissue or organotypic slice studies for this compound.

In Vivo Efficacy Assessment in Disease Models

No in vivo efficacy data for this compound in any disease models has been reported in the scientific literature.

Selection and Characterization of Relevant Animal Models

As no in vivo studies have been published, there is no information on the selection and characterization of animal models for testing this compound.

Efficacy Studies in Specific Disease Models (e.g., cancer xenograft models)

No studies were identified that have investigated the efficacy of this compound in any cancer xenograft models or other specific disease models. Therefore, no data tables or detailed research findings can be provided for this section.

Immunological Response Modulation in Adjuvant Models

There is no available research on the effects of this compound on the immune system or its potential to modulate immunological responses in adjuvant models.

Pharmacodynamic Biomarker Identification and Validation

No studies have been published regarding the identification or validation of pharmacodynamic biomarkers for this compound. Such biomarkers would be crucial for assessing the biological activity of the compound in preclinical and clinical settings.

Metabolic Pathways and Biotransformation Studies of N Benzyl 3 Piperidin 1 Ylsulfonylbenzamide

In Vitro Metabolic Stability Assessment in Microsomal and Hepatocyte Systems

No studies reporting the in vitro metabolic stability of N-benzyl-3-piperidin-1-ylsulfonylbenzamide in either microsomal or hepatocyte systems were identified. This type of analysis is crucial for understanding a compound's potential persistence in the body and typically involves incubating the compound with liver microsomes or hepatocytes and measuring its rate of disappearance over time. Key parameters derived from such studies, including half-life (t½) and intrinsic clearance (CLint), are fundamental for predicting in vivo pharmacokinetic behavior. The absence of this data prevents any quantitative assessment of the compound's metabolic stability.

Identification and Characterization of Metabolites using Advanced Analytical Techniques

The search did not yield any publications that have identified or characterized the metabolites of this compound. The process of metabolite identification typically employs advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to isolate and elucidate the structures of biotransformation products. Without such studies, the specific chemical changes that this compound undergoes in a biological system remain unknown.

Prediction of Metabolic Hotspots and Sites of Biotransformation

Similarly, no research was found that specifically predicts the metabolic hotspots on the this compound molecule. Computational models and software are often used in early drug discovery to predict which parts of a molecule are most susceptible to metabolic enzymes, such as cytochrome P450s. These predictions help in understanding potential metabolic pathways and in designing molecules with improved metabolic profiles. Lacking any dedicated computational or experimental studies for this compound, any discussion on its likely sites of biotransformation would be purely speculative and fall outside the required standards of scientific accuracy.

Analytical Methodologies for Characterization and Quantification of N Benzyl 3 Piperidin 1 Ylsulfonylbenzamide in Research

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, LC-MS)

Chromatographic methods are indispensable for separating N-benzyl-3-piperidin-1-ylsulfonylbenzamide from starting materials, byproducts, and potential degradants, as well as for its quantification. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, typically UV-Vis, and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary tools for this purpose.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method would be the standard approach for assessing the purity and quantifying this compound. A C18 column is commonly used for the separation of sulfonamide derivatives and related compounds. nih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a pH modifier like formic acid to ensure good peak shape and ionization for MS detection. nih.gov Isocratic or gradient elution can be employed to achieve optimal separation from any impurities. bioinfopublication.org Detection by UV spectrophotometry would be suitable due to the presence of aromatic rings in the molecule, with a detection wavelength likely set between 230-260 nm. researchgate.net

For quantitative analysis, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations. This allows for the accurate determination of the amount of this compound in a given sample.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is particularly valuable for confirming the molecular weight of the synthesized compound and for identifying and quantifying it in complex matrices. mdpi.com For this compound, an LC-MS method operating in electrospray ionization (ESI) positive mode would be expected to show a prominent protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) can be used for structural confirmation and for developing highly selective and sensitive quantitative methods, such as multiple reaction monitoring (MRM). nih.govnih.gov The fragmentation of the parent ion would likely involve cleavage of the sulfonamide bond and fragmentation of the piperidine (B6355638) and benzyl (B1604629) groups. researchgate.netnih.gov

A typical LC-MS/MS method for a related sulfonamide might utilize a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. nih.gov

| Parameter | Typical HPLC/LC-MS Conditions |

| Column | C18 (e.g., 4.6 x 100 mm, 1.8 µm) nih.gov |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile nih.govnih.gov |

| Elution | Gradient or Isocratic bioinfopublication.org |

| Flow Rate | 0.3 - 1.0 mL/min nih.govnih.gov |

| Detection | UV (230-260 nm), ESI-MS/MS nih.govresearchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Spectroscopic Characterization Methods (e.g., NMR, High-Resolution Mass Spectrometry)

Spectroscopic techniques are crucial for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. nih.gov The ¹H NMR spectrum would show characteristic signals for the protons on the benzyl group, the piperidine ring, and the two benzene (B151609) rings. The chemical shifts and coupling patterns of these protons would provide definitive evidence for the connectivity of the molecule. For instance, the benzyl CH₂ protons would likely appear as a singlet or a doublet, while the piperidine protons would exhibit complex multiplets. The aromatic protons would appear in the downfield region of the spectrum. bioinfopublication.org

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the benzamide (B126) and the carbons of the aromatic and heterocyclic rings. rsc.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed for the complete and unambiguous assignment of all proton and carbon signals. researchgate.net

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the parent ion, allowing for the determination of the elemental composition of this compound. dovepress.com This is a critical step in confirming the identity of a newly synthesized compound. The measured mass should be within a few parts per million (ppm) of the calculated exact mass.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic protons (benzyl and benzamide rings), benzyl CH₂, and piperidine ring protons. bioinfopublication.org |

| ¹³C NMR | Resonances for all unique carbons, including the carbonyl, aromatic, and aliphatic carbons. rsc.org |

| HRMS (ESI+) | Accurate mass measurement of the [M+H]⁺ ion, confirming the elemental formula. dovepress.com |

Development of Bioanalytical Methods for In Vitro and Ex Vivo Sample Analysis

To study the behavior of this compound in biological systems, robust and validated bioanalytical methods are essential. These methods are typically developed for matrices such as plasma, serum, urine, and tissue homogenates. acs.orgnih.gov

Sample Preparation:

The first step in bioanalytical method development is the extraction of the analyte from the complex biological matrix. Common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile is added to the sample to precipitate proteins. nih.gov

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent, such as tert-butyl methyl ether. nih.gov

Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively retain and then elute the analyte, providing a cleaner extract than PPT or LLE. researchgate.net

The choice of extraction method depends on the physicochemical properties of this compound and the required sensitivity of the assay.

Analytical Technique:

LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high selectivity, sensitivity, and speed. nih.govnih.gov An internal standard, a structurally similar compound, is typically used to ensure accuracy and precision. nih.gov

Method Validation:

A bioanalytical method must be rigorously validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Calibration Curve: Demonstrating a linear relationship between the analyte concentration and the instrument response over a defined range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. mdpi.com

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. acgpubs.org

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

A validated bioanalytical LC-MS/MS method would allow for the accurate determination of the concentration of this compound in samples from in vitro and ex vivo studies, which is crucial for understanding its pharmacokinetic and pharmacodynamic properties. nih.gov

Future Directions and Emerging Research Opportunities for N Benzyl 3 Piperidin 1 Ylsulfonylbenzamide

Exploration of New Therapeutic Areas and Disease Models

Currently, there is a notable absence of published research specifically investigating the therapeutic applications of N-benzyl-3-piperidin-1-ylsulfonylbenzamide. The structural components of the molecule, namely the N-benzylpiperidine and sulfonamide groups, are present in various biologically active compounds, suggesting a broad range of potential therapeutic avenues. Future research should prioritize screening this compound against a diverse array of biological targets to uncover its potential efficacy in various disease models.

Initial exploratory studies could focus on therapeutic areas where related structural motifs have shown promise. These may include, but are not limited to, neurological disorders, inflammatory conditions, and certain types of cancer. The use of high-throughput screening assays against well-established cell lines and primary cells from these disease models would be a critical first step in identifying potential "hits."

Furthermore, the development and utilization of sophisticated disease models will be instrumental. For instance, should initial screenings suggest neuroprotective properties, testing in organoid models of neurodegenerative diseases or in transgenic animal models could provide valuable insights into its in vivo efficacy and mechanism of action. Similarly, if anti-inflammatory activity is detected, models of chronic inflammation or autoimmune diseases would be appropriate for further investigation. The key will be a systematic and unbiased approach to screening, allowing the biological data to guide the therapeutic direction.

Development of Advanced Research Probes and Tool Compounds

The development of this compound derivatives as research probes could significantly contribute to our understanding of various biological pathways. To achieve this, medicinal chemistry efforts would be required to synthesize analogues with specific properties suitable for use as chemical tools. This could involve the incorporation of photoreactive groups for target identification studies or the attachment of fluorescent tags for use in cellular imaging assays.

A critical aspect of developing a tool compound is demonstrating its selectivity and specificity for its biological target. Once a primary target is identified, extensive profiling against a panel of related and unrelated targets will be necessary to validate its use as a specific probe. A well-characterized research probe derived from this compound could enable researchers to investigate the function of its target protein in both healthy and diseased states with high precision.

Moreover, the creation of biotinylated or radiolabeled versions of this compound could facilitate affinity purification of its binding partners and in vivo imaging studies, respectively. These advanced research tools would be invaluable for elucidating the compound's mechanism of action and for the broader study of the biological systems it modulates.

Integration with Multi-Omics Technologies for Deeper Mechanistic Understanding

To gain a comprehensive understanding of the biological effects of this compound, the integration of multi-omics technologies is indispensable. Upon identifying a reproducible biological effect in a relevant cellular or animal model, a systems-level approach can be employed to unravel the compound's mechanism of action.

Transcriptomics, through techniques like RNA-sequencing, can reveal changes in gene expression profiles induced by the compound, providing clues about the signaling pathways and cellular processes it affects. Proteomics analysis can identify changes in protein expression and post-translational modifications, offering a more direct insight into the functional consequences of the compound's activity. Metabolomics can be used to assess how the compound alters cellular metabolism, which can be a key indicator of its pharmacological effects.

By integrating these different omics datasets, researchers can construct a comprehensive picture of the cellular response to this compound. This approach can help in identifying its primary molecular target, as well as downstream effectors and potential off-target effects. Such a deep mechanistic understanding is crucial for both its potential therapeutic development and its use as a chemical probe.

Application of Chemoinformatics and Artificial Intelligence in Future Research Programs

Chemoinformatics and artificial intelligence (AI) are poised to play a significant role in accelerating research on this compound. Given the lack of existing data, predictive modeling can be an effective starting point. Chemoinformatic tools can be used to predict the compound's physicochemical properties, potential biological targets, and possible toxicity profiles based on its chemical structure.

AI algorithms, particularly machine learning models, can be trained on large datasets of known bioactive molecules to predict the potential activities of this compound. As experimental data for this compound and its analogues become available, these models can be refined to guide the synthesis of new derivatives with improved potency and selectivity. This iterative cycle of prediction, synthesis, and testing can significantly streamline the drug discovery and development process.

Furthermore, AI can be employed to analyze the large and complex datasets generated by multi-omics studies. Machine learning algorithms can identify patterns and correlations that may not be apparent through traditional analysis methods, leading to novel hypotheses about the compound's mechanism of action and potential biomarkers for its activity.

Interdisciplinary Research Collaborations to Advance Understanding

Advancing the understanding of a novel compound like this compound will require a highly collaborative and interdisciplinary approach. The complexity of modern biomedical research necessitates the integration of expertise from various fields.

Medicinal chemists will be essential for the synthesis of the compound and its analogues. Biologists and pharmacologists will be needed to design and execute the experiments to evaluate its biological activity. Computational scientists and bioinformaticians will play a key role in data analysis and predictive modeling. Furthermore, collaborations with clinicians will be crucial to ensure that the research is directed towards addressing unmet medical needs and to facilitate the potential translation of promising findings into clinical applications.

Establishing consortia and collaborative networks will foster the sharing of data, resources, and expertise, thereby accelerating the pace of discovery. Open communication and a shared vision among researchers from different disciplines will be fundamental to unlocking the full potential of this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-benzyl-3-piperidin-1-ylsulfonylbenzamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves multi-step reactions, starting with sulfonylation of benzamide derivatives using piperidine-containing sulfonyl chlorides. Key steps include:

- Sulfonamide formation : Reacting 3-aminobenzamide with piperidin-1-ylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C .

- N-Benzylation : Introducing the benzyl group via nucleophilic substitution or coupling reactions (e.g., using benzyl bromide and K₂CO₃ in DMF at 60–80°C) .

- Optimization : Yield improvements require precise temperature control, inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Catalysts like DMAP can accelerate acylation steps .

Q. Which spectroscopic techniques are critical for confirming the structure of This compound, and how should data be interpreted?

- Techniques :

- ¹H/¹³C NMR : Confirm benzyl aromatic protons (δ 7.2–7.5 ppm) and piperidine methylene signals (δ 1.4–2.8 ppm). Sulfonamide groups show characteristic deshielded peaks near δ 3.0–3.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to distinguish regioisomers .

Q. How can researchers assess the solubility and stability of This compound in different solvents for biological assays?

- Approach :

- Solubility Screening : Test in DMSO (stock solutions), followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .

- Stability Studies : Conduct HPLC-UV analyses at 24/48/72 hours under physiological conditions (pH 7.4, 37°C). Monitor degradation products via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize This compound for specific biological targets?

- Strategy :

- Substituent Variation : Modify the benzyl group (e.g., electron-withdrawing/-donating groups) or piperidine ring (e.g., methyl/fluoro substitutions) to alter lipophilicity and target binding .

- Biological Assays : Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) or cellular models (e.g., apoptosis in cancer cells) to correlate structural changes with activity .

Q. How can researchers resolve contradictions in biological activity data for This compound across different assay systems?

- Troubleshooting :

- Assay Variability : Validate activity in orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Control for off-target effects using siRNA knockdowns of suspected targets .

- Metabolic Stability : Assess compound stability in liver microsomes to rule out rapid degradation in certain assays .

Q. What strategies are effective in scaling up the synthesis of This compound while maintaining purity?

- Process Chemistry :

- Flow Reactors : Use continuous flow systems for exothermic steps (e.g., sulfonylation) to improve heat dissipation and reduce byproducts .

- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal purity and yield. Monitor polymorph formation via XRPD .

Q. What computational methods are effective in predicting the binding interactions of This compound with its biological targets?

- In Silico Tools :

- Molecular Docking : Use AutoDock Vina or Glide to model interactions with kinases or GPCRs. Validate poses with MD simulations (AMBER/CHARMM) to assess binding stability .

- Pharmacophore Mapping : Identify critical hydrogen-bonding (sulfonamide oxygen) and hydrophobic (benzyl group) features using Schrödinger’s Phase .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in spectral data (e.g., NMR, MS) during characterization of This compound derivatives?

- Resolution Steps :

- Impurity Profiling : Compare LC-MS traces with synthetic intermediates to identify unreacted starting materials or side products .

- Isotopic Labeling : Use ¹⁵N-labeled piperidine to distinguish overlapping signals in complex NMR spectra .

Q. What statistical approaches are recommended for analyzing dose-response data in This compound bioactivity studies?

- Analysis Methods :

- Nonlinear Regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons .

- Machine Learning : Apply random forest models to predict bioactivity based on molecular descriptors (e.g., LogP, polar surface area) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.